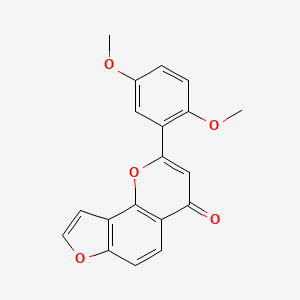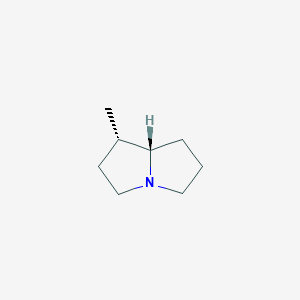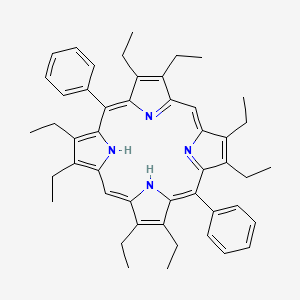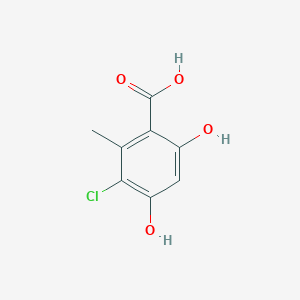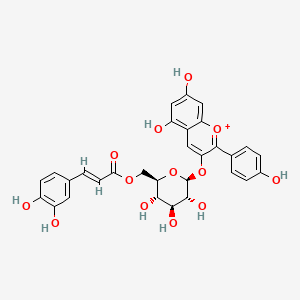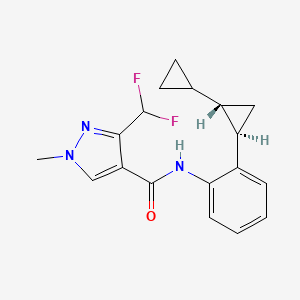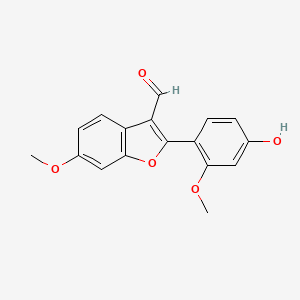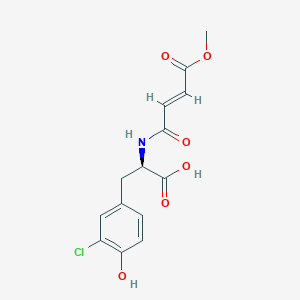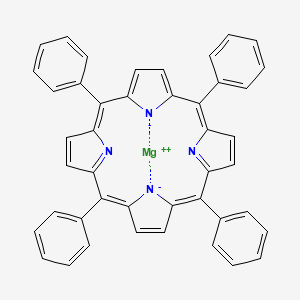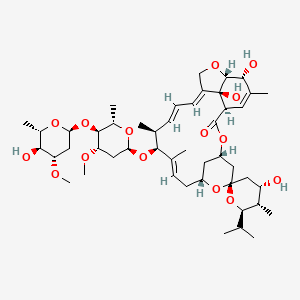![molecular formula C29H34F3N3O6 B1248720 N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide CAS No. 709018-37-1](/img/structure/B1248720.png)
N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide
Overview
Description
This compound belongs to the family of benzamides, a class of compounds with diverse biological activities. Benzamides are known for their potential in neuroleptic activities and as inhibitors in various biological pathways.
Synthesis Analysis
Benzamides like this compound are typically synthesized through reactions involving ethylenediamines, aminomethylpyrrolidines, or aminopyrrolidines. The synthesis process often involves exploring the relationships between structure and activity, employing different substituents to enhance activity and selectivity (Iwanami Sumio et al., 1981).
Molecular Structure Analysis
The molecular structure of benzamides, including this compound, is critical in determining their biological activity. X-ray diffraction and spectroscopic techniques are often used for structural characterization. Specific structural features, like substituents on the benzamide moiety, play a significant role in the biological activity and properties of these compounds (Meiresonne et al., 2015).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions depending on their functional groups. These reactions include condensation, cyclocondensation, and reactions with isocyanates or isothiocyanates. The reactivity of these compounds is influenced by their substituents, which determine the outcome of the reactions and the formation of different heterocyclic structures (Basheer & Rappoport, 2006).
Physical Properties Analysis
The physical properties of benzamides, such as solubility, melting point, and crystal structure, are influenced by their molecular arrangement and intermolecular interactions. These properties are essential in understanding the stability and formulation of these compounds in various applications (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties of benzamides like this compound are defined by their functional groups. These properties include reactivity towards different reagents, stability under various conditions, and the ability to form derivatives. The presence of functional groups like trifluoromethyl and benzo[d][1,3]dioxol-5-yl influences these properties significantly (Odame et al., 2020).
Scientific Research Applications
1. Chemokine Receptor CCR2 Antagonism
N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, referred to as INCB3344, has been studied for its role as a small-molecule antagonist at the CC Chemokine Receptor 2 (CCR2). CCR2 is a G protein–coupled receptor activated by the endogenous CC chemokine ligand 2 (CCL2) and is involved in various diseases characterized by chronic inflammation. The compound INCB3344 competitively inhibited CCL2-induced G protein activation, suggesting its potential in inhibiting CCR2 in diseases associated with chronic inflammation (Zweemer et al., 2013).
2. Neuroleptic Activity in Benzamides
Research on benzamides, a class to which this compound belongs, has shown potential neuroleptic activity. Compounds similar in structure have been evaluated for their inhibitory effects on stereotyped behavior in animal models. These studies contribute to understanding the neuroleptic potential of benzamides, which can inform future research on compounds like this compound (Iwanami et al., 1981).
3. Stearoyl-CoA Desaturase-1 Inhibition
In the broader context of benzamide research, compounds with similar structural features have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in lipid metabolism. These inhibitors have shown efficacy in decreasing plasma desaturation index in animal models. This suggests that the benzamide structure, including compounds like this compound, could be relevant in metabolic disorders (Uto et al., 2009).
Mechanism of Action
Target of Action
INCB3344, also known as N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, is a potent, selective, and orally bioavailable antagonist of the CCR2 receptor . The CCR2 receptor, also known as the C-C chemokine receptor type 2, plays a crucial role in the recruitment of macrophages and other inflammatory cells .
Mode of Action
INCB3344 interacts with the CCR2 receptor, inhibiting the binding of its ligand, CCL2 . This interaction occurs with nanomolar potency, displaying IC50 values of 5.1 nM (hCCR2) and 9.5 nM (mCCR2) in binding antagonism . It also displays dose-dependent inhibition of CCL2-mediated functional responses such as ERK phosphorylation and chemotaxis .
Biochemical Pathways
The primary biochemical pathway affected by INCB3344 is the CCL2/CCR2 signaling pathway . By inhibiting the binding of CCL2 to the CCR2 receptor, INCB3344 disrupts the downstream signaling events that would normally lead to macrophage recruitment and activation . This results in a reduction in tissue inflammation and a decrease in the secretion of proinflammatory cytokines such as TNF-α and IL-1β .
Pharmacokinetics
INCB3344 possesses good oral bioavailability and systemic exposure in rodents, allowing for in vivo pharmacological studies . The compound exhibits a high clearance and a moderate volume of distribution, resulting in a short half-life of 1 hour .
Result of Action
The primary result of INCB3344’s action is a dose-dependent inhibition of macrophage influx in various disease models, such as a mouse model of delayed-type hypersensitivity . This leads to a substantial reduction in tissue inflammation . Therapeutic dosing of INCB3344 has also been shown to significantly reduce disease severity in mice subjected to experimental autoimmune encephalomyelitis, a model of multiple sclerosis, as well as a rat model of inflammatory arthritis .
Action Environment
The action of INCB3344 can be influenced by environmental factors such as the presence of a lipid membrane . A study involving molecular modeling of the CCR2 receptor within a POPC lipid bilayer found that the dynamic behavior of the INCB3344-CCR2 complex was affected by the presence of the lipid membrane . This suggests that the cellular environment can influence the efficacy and stability of INCB3344.
properties
IUPAC Name |
N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEOSVPWMSEFPW-XYCDVDSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100838 | |
| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1285539-85-6 | |
| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-5-hydroxy-7-methoxy-8-[(E)-3-oxo-1-butenyl]flavanone](/img/structure/B1248643.png)
![(4S,6R)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1248645.png)

